

# 5-Methylfurfurylamine CAS number and molecular structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

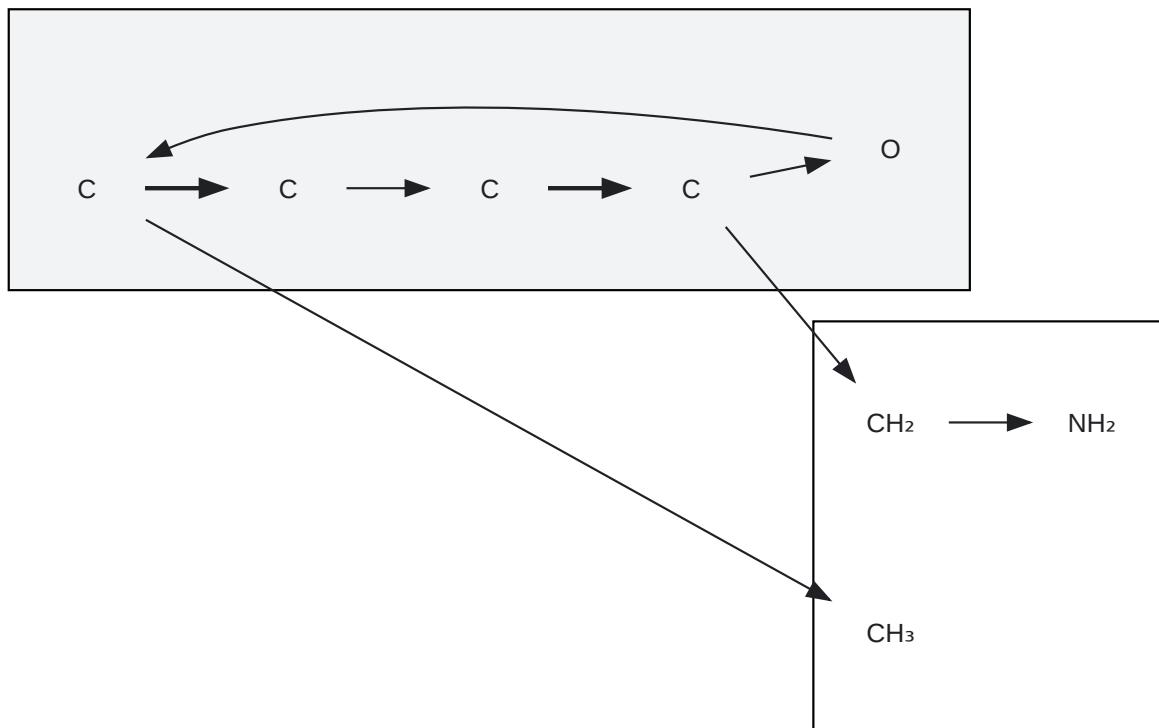
Compound Name: 5-Methylfurfurylamine

Cat. No.: B076237

[Get Quote](#)

## An In-Depth Technical Guide to 5-Methylfurfurylamine

This technical guide provides a comprehensive overview of **5-Methylfurfurylamine** (CAS No. 14003-16-8), a versatile heterocyclic amine with significant applications in pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical properties, molecular structure, synthesis protocols, and safety information.


## Chemical and Physical Properties

**5-Methylfurfurylamine** is a colorless to light orange or yellow clear liquid.<sup>[1][2][3]</sup> A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property          | Value                                                               | Source(s)                                                                                                               |
|-------------------|---------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 14003-16-8                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>9</sub> NO                                    | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                                             |
| Molecular Weight  | 111.14 g/mol                                                        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Purity            | ≥ 98% (GC)                                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                         |
| Density           | 1.02 g/cm <sup>3</sup>                                              | <a href="#">[1]</a>                                                                                                     |
| Boiling Point     | 55 °C at 7 mmHg                                                     | <a href="#">[1]</a> <a href="#">[2]</a>                                                                                 |
| Melting Point     | -22 °C                                                              | <a href="#">[6]</a>                                                                                                     |
| Flash Point       | 57 °C                                                               | <a href="#">[2]</a> <a href="#">[3]</a>                                                                                 |
| Refractive Index  | n <sub>20/D</sub> 1.49                                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                             |
| Water Solubility  | >1000 g/L (20 °C)                                                   | <a href="#">[6]</a>                                                                                                     |
| Synonyms          | 2-Aminomethyl-5-methylfuran,<br>(5-methylfuran-2-<br>yl)methanamine | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                     |
| SMILES            | CC1=CC=C(CN)O1                                                      | <a href="#">[5]</a>                                                                                                     |
| InChI Key         | YSEAGSCGERFGBL-<br>UHFFFAOYSA-N                                     | <a href="#">[5]</a>                                                                                                     |

## Molecular Structure

The molecular structure of **5-Methylfurfurylamine** consists of a furan ring substituted with a methyl group at the 5-position and an aminomethyl group at the 2-position. This structure is a key determinant of its chemical reactivity and utility as a building block in organic synthesis.



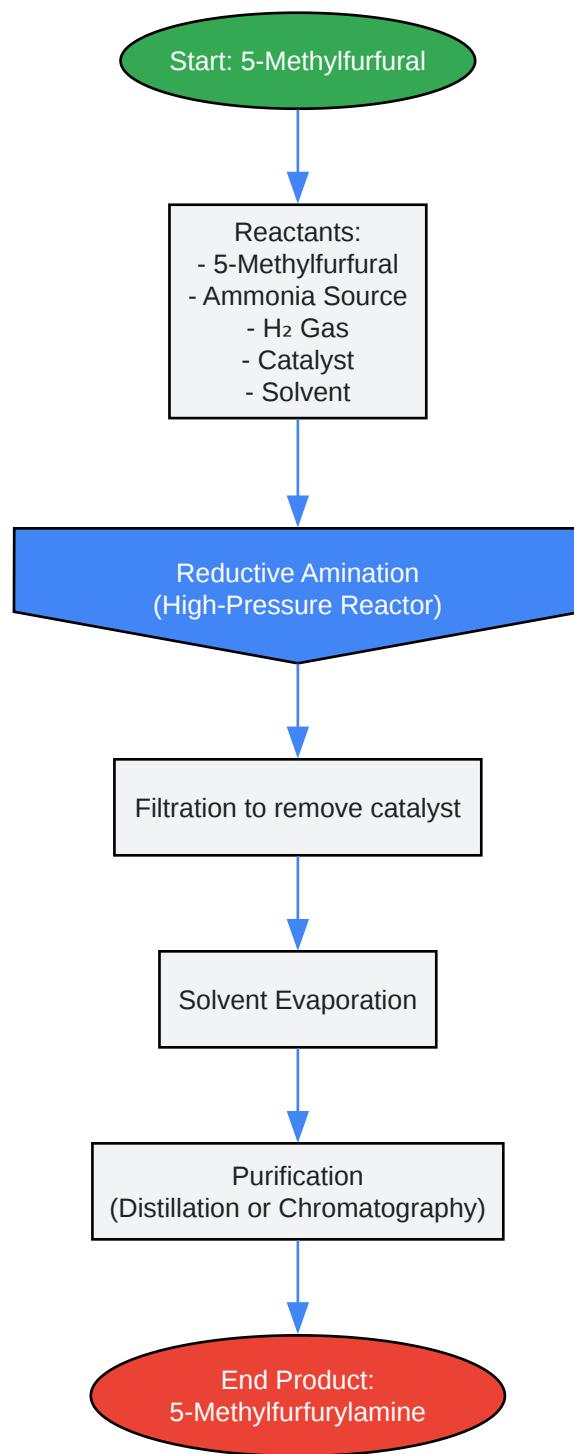
[Click to download full resolution via product page](#)

Caption: Molecular structure of **5-Methylfurfurylamine**.

## Synthesis and Experimental Protocols

The synthesis of **5-Methylfurfurylamine** can be achieved through the reductive amination of 5-methylfurfural. This process involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent and a catalyst.

### Experimental Protocol: Reductive Amination of 5-Methylfurfural


This protocol is a representative procedure based on established methods for the reductive amination of furanic aldehydes.

**Materials:**

- 5-Methylfurfural
- Ammonia source (e.g., aqueous ammonia, ammonium acetate)
- Hydrogen source (e.g., H<sub>2</sub> gas)
- Catalyst (e.g., Raney Nickel, Palladium on Carbon)
- Solvent (e.g., ethanol, methanol)
- Reaction vessel (e.g., high-pressure autoclave)

**Procedure:**

- The reaction vessel is charged with 5-methylfurfural, the chosen solvent, and the catalyst.
- The vessel is sealed and purged with an inert gas, such as nitrogen or argon.
- The ammonia source is introduced into the reaction mixture.
- The vessel is pressurized with hydrogen gas to the desired pressure.
- The reaction mixture is heated to the specified temperature and stirred for a set duration.
- Reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.
- The catalyst is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is purified by distillation or column chromatography to yield pure **5-Methylfurfurylamine**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methylfurfurylamine**.

## Applications

**5-Methylfurfurylamine** serves as a crucial intermediate in the synthesis of a variety of organic compounds.<sup>[1]</sup> Its primary applications are in the fields of:

- Pharmaceutical Development: It is a building block for synthesizing pharmaceutical agents, particularly those targeting neurological disorders.<sup>[1]</sup>
- Agrochemicals: It is used in the formulation of pesticides and herbicides to enhance their efficacy.<sup>[1]</sup>

## Safety Information

**5-Methylfurfurylamine** is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

- Hazards: It is a flammable liquid and vapor.<sup>[2][3]</sup> It causes severe skin burns and eye damage.<sup>[2]</sup>
- Precautions: Keep away from heat, sparks, open flames, and other ignition sources.<sup>[2]</sup> Wear protective gloves, protective clothing, eye protection, and face protection. In case of inhalation, remove the person to fresh air and keep comfortable for breathing.<sup>[2]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [pubs.acs.org](#) [pubs.acs.org]
- 4. [researchgate.net](#) [researchgate.net]
- 5. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - *Catalysis Science & Technology* (RSC Publishing) [pubs.rsc.org]
- 6. [mdpi.com](#) [mdpi.com]

- To cite this document: BenchChem. [5-Methylfurfurylamine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076237#5-methylfurfurylamine-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b076237#5-methylfurfurylamine-cas-number-and-molecular-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)